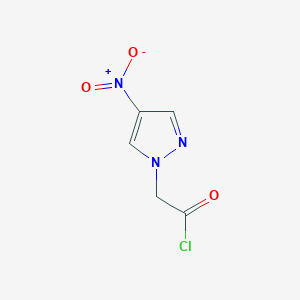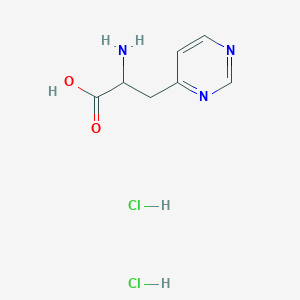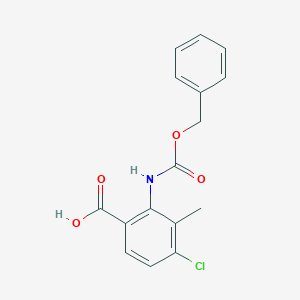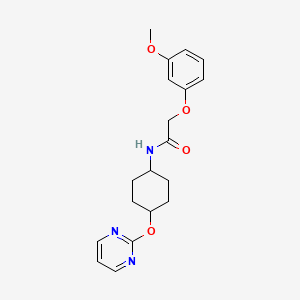![molecular formula C15H11Cl2F3N2OS B2791747 3-allyl-2-[(2,4-dichlorobenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone CAS No. 866143-16-0](/img/structure/B2791747.png)
3-allyl-2-[(2,4-dichlorobenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-allyl-2-[(2,4-dichlorobenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone is a complex organic compound characterized by its unique molecular structure, which includes an allyl group, a dichlorobenzyl sulfanyl group, and a trifluoromethyl group attached to a pyrimidinone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-allyl-2-[(2,4-dichlorobenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone typically involves multiple steps, starting with the preparation of the core pyrimidinone structure. One common synthetic route includes the following steps:
Formation of the Pyrimidinone Core: : This can be achieved through a cyclization reaction involving a suitable diketone precursor and urea or thiourea.
Introduction of the Allyl Group: : The allyl group can be introduced via an allylation reaction, often using an allyl halide and a base.
Attachment of the Dichlorobenzyl Sulfanyl Group: : This step involves the reaction of the pyrimidinone core with 2,4-dichlorobenzyl chloride in the presence of a suitable sulfide source.
Introduction of the Trifluoromethyl Group: : The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the above synthetic routes, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
3-allyl-2-[(2,4-dichlorobenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium(VI) oxide.
Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic substitution reactions can occur at the pyrimidinone core, often involving nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium(VI) oxide, and hydrogen peroxide.
Reduction: : Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: : Amines, alcohols, and halides under various conditions.
Major Products Formed
Oxidation: : Carboxylic acids, aldehydes, or ketones.
Reduction: : Alcohols or amines.
Substitution: : Amides, esters, or ethers.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals
Biology
In biological research, 3-allyl-2-[(2,4-dichlorobenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone can be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its potential as a bioactive molecule makes it valuable for drug discovery and development.
Medicine
The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with biological targets can lead to the creation of drugs with novel mechanisms of action.
Industry
In industry, this compound can be used in the production of specialty chemicals, dyes, and other materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and electronic materials.
作用机制
The mechanism by which 3-allyl-2-[(2,4-dichlorobenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.
相似化合物的比较
Similar Compounds
2-[(2,4-dichlorobenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone: : Similar structure but lacks the allyl group.
3-allyl-2-(benzylsulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone: : Similar structure but uses a benzyl sulfanyl group instead of a dichlorobenzyl sulfanyl group.
Uniqueness
3-allyl-2-[(2,4-dichlorobenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone is unique due to the presence of both the allyl group and the dichlorobenzyl sulfanyl group, which can impart distinct chemical and biological properties compared to similar compounds.
属性
IUPAC Name |
2-[(2,4-dichlorophenyl)methylsulfanyl]-3-prop-2-enyl-6-(trifluoromethyl)pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2F3N2OS/c1-2-5-22-13(23)7-12(15(18,19)20)21-14(22)24-8-9-3-4-10(16)6-11(9)17/h2-4,6-7H,1,5,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCTAVLMNFRVERJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C=C(N=C1SCC2=C(C=C(C=C2)Cl)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
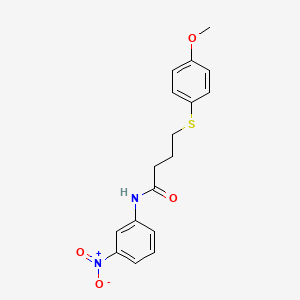
![2-(4-methoxyphenyl)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2791666.png)
![2-[2-(phenoxymethyl)-1,3-thiazol-4-yl]acetic Acid](/img/structure/B2791667.png)
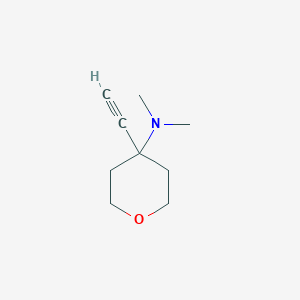
![N-Methyl-N-[(4-pyrrolidin-3-yloxypyridin-2-yl)methyl]propan-2-amine;trihydrochloride](/img/structure/B2791675.png)
![methyl4-[(1R)-1-aminoethyl]-2-methylbenzoatehydrochloride](/img/structure/B2791676.png)
![N-(2-methoxybenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2791677.png)
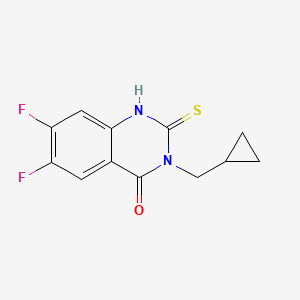
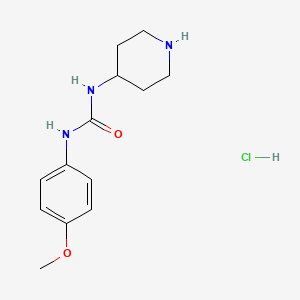
![3-(N-methylbenzenesulfonamido)-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B2791681.png)
